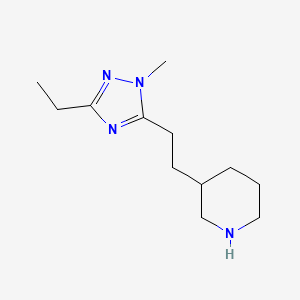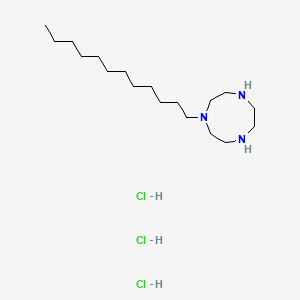
1-Dodecyl-1,4,7-triazonane trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-1,4,7-triazonane trihydrochloride is a chemical compound with the molecular formula C18H39N3·3HCl It is a trihydrochloride salt form of a triazacyclononane derivative, characterized by a long dodecyl chain attached to the nitrogen atoms of the triazacyclononane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecyl-1,4,7-triazonane trihydrochloride typically involves the following steps:
Formation of Triazacyclononane Core: The triazacyclononane core can be synthesized through the cyclization of appropriate precursors, such as 1,4,7-triazacyclononane, under controlled conditions.
Attachment of Dodecyl Chain: The dodecyl chain is introduced via nucleophilic substitution reactions. For example, 1-dodecyl bromide can be reacted with the triazacyclononane core in the presence of a base like sodium hydride or potassium carbonate.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the cyclization and substitution reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Dodecyl-1,4,7-triazonane trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the dodecyl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
1-Dodecyl-1,4,7-triazonane trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-dodecyl-1,4,7-triazonane trihydrochloride involves its interaction with biological membranes and proteins. The dodecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In drug delivery, it can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1,4,7-Triazacyclononane: The parent compound without the dodecyl chain.
1-Dodecyl-1,4,7-triazacyclononane: Similar structure but without the trihydrochloride form.
1-Dodecyl-1,4,7-triazacyclododecane: A larger ring structure with similar properties.
Uniqueness
1-Dodecyl-1,4,7-triazonane trihydrochloride is unique due to its combination of a triazacyclononane core and a long dodecyl chain, providing both hydrophilic and hydrophobic properties. This dual nature makes it particularly effective as a surfactant and in applications requiring membrane interaction.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications
Properties
Molecular Formula |
C18H42Cl3N3 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-dodecyl-1,4,7-triazonane;trihydrochloride |
InChI |
InChI=1S/C18H39N3.3ClH/c1-2-3-4-5-6-7-8-9-10-11-16-21-17-14-19-12-13-20-15-18-21;;;/h19-20H,2-18H2,1H3;3*1H |
InChI Key |
WHBALVPUMLBEFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCNCCNCC1.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





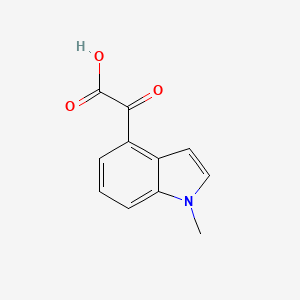
![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)

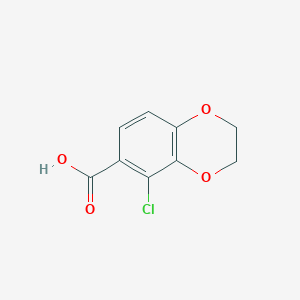
![Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)
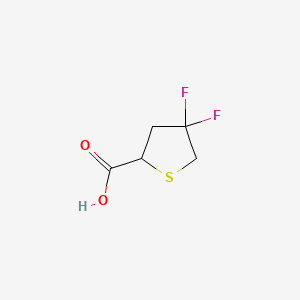
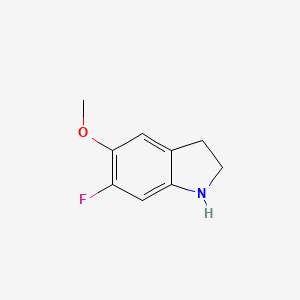

aminehydrochloride](/img/structure/B13532586.png)
